

The Biological Activity of 15-OH Tafluprost: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	15-OH Tafluprost	
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Introduction

15-OH Tafluprost, also known as Tafluprost acid, is the biologically active carboxylic acid metabolite of the prostaglandin F2α analogue, Tafluprost. Tafluprost is a potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension. As a prodrug, Tafluprost is rapidly hydrolyzed by corneal esterases to its active form, **15-OH Tafluprost**, which then exerts its therapeutic effects. This technical guide provides an in-depth overview of the biological activity of **15-OH Tafluprost**, focusing on its mechanism of action, receptor binding and functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Core Mechanism of Action

15-OH Tafluprost is a highly selective and potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The primary mechanism by which **15-OH Tafluprost** lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[3][4] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and sclera.[5] Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix components.[1][5][6] This



enzymatic activity reduces the hydraulic resistance within the uveoscleral pathway, facilitating the drainage of aqueous humor and consequently lowering IOP.

Quantitative Biological Data

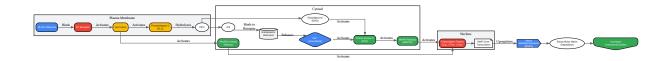
The potency and selectivity of **15-OH Tafluprost** have been quantified through various in vitro assays. The following tables summarize the key quantitative data for its biological activity.

Parameter	Receptor	Value	Assay Type	Reference
Binding Affinity (Ki)	Human Prostanoid FP Receptor	0.4 nM	Radioligand Binding Assay	
Functional Potency (EC50)	Human Prostanoid FP Receptor	0.53 nM	Calcium Mobilization Assay	_
Relative Affinity	Human Prostanoid FP Receptor	~12 times higher than latanoprost acid	Radioligand Binding Assay	
Selectivity (IC50)	Human Prostanoid EP3 Receptor	67 nM	Radioligand Binding Assay	

Signaling Pathways

The binding of **15-OH Tafluprost** to the FP receptor triggers a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[2]





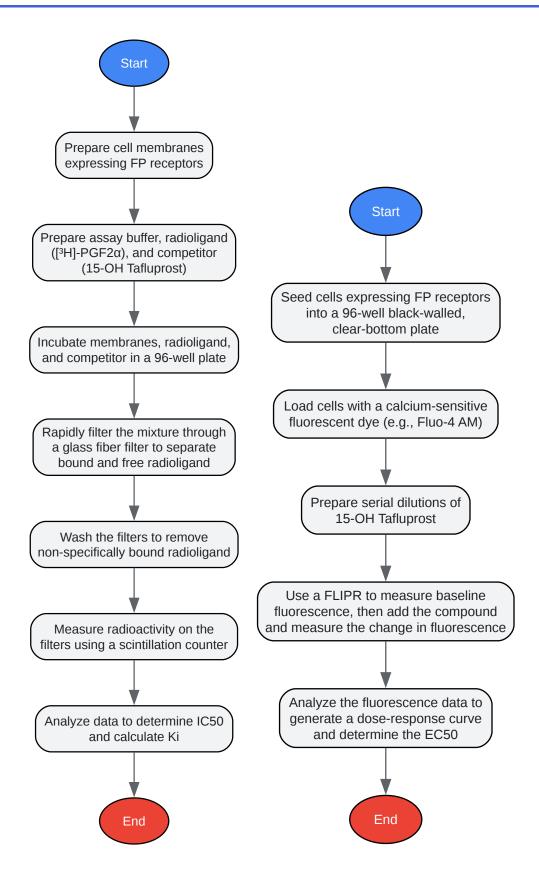
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Caption: FP Receptor Signaling Pathway for 15-OH Tafluprost.

Experimental ProtocolsRadioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of **15-OH Tafluprost** for the human FP receptor.





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